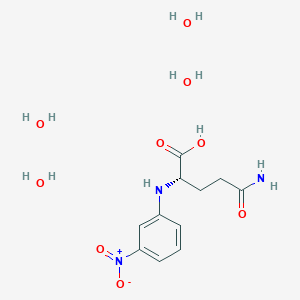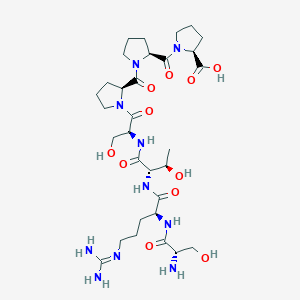![molecular formula C12H18O3 B15161650 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one CAS No. 656835-15-3](/img/structure/B15161650.png)
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a buta-1,3-diene moiety and a dioxane ring
Vorbereitungsmethoden
The synthesis of 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with appropriate aldehydes under specific conditions. For instance, a three-component Nozaki–Hiyama–Kishi (NHK) type reaction can be employed, merging decatungstate and chromium catalysis to achieve a redox-neutral and atom-economic synthesis . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxane ring, using reagents such as alkyl halides or acyl chlorides.
Diels-Alder Reactions: The buta-1,3-diene moiety can participate in Diels-Alder reactions with dienophiles like maleic anhydride, forming cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism by which 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various transformations. The dioxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one include:
1-Phenyl-1,3-butadiene: This compound shares the buta-1,3-diene moiety but lacks the dioxane ring, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also contain the buta-1,3-diene moiety and are used in Diels-Alder reactions, similar to the target compound.
Eigenschaften
CAS-Nummer |
656835-15-3 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C12H18O3/c1-6-9(2)12(10(3)13)7-14-11(4,5)15-8-12/h6H,1-2,7-8H2,3-5H3 |
InChI-Schlüssel |
DVEAGTQDBYBJQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(COC(OC1)(C)C)C(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
